Cas no 1215341-55-1 (N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride)

N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic tertiary amine derivative with a well-defined molecular structure, characterized by the presence of a benzyl and methyl substituent on the nitrogen atom. Its dihydrochloride salt form enhances stability and solubility, making it suitable for various research applications. The compound's rigid azabicyclo[3.2.1]octane scaffold offers structural uniqueness, which may be advantageous in medicinal chemistry for exploring receptor interactions or as a synthetic intermediate. High purity and consistent batch-to-batch reproducibility ensure reliability in experimental settings. Its potential utility spans pharmacological studies, particularly in neurotransmitter modulation, due to its amine functionality and structural resemblance to tropane alkaloids.
N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride structure
1215341-55-1 structure
Product name:N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride
CAS No:1215341-55-1
MF:C15H23ClN2
Molecular Weight:266.809522867203
CID:3046293
PubChem ID:45075232

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 化学的及び物理的性質

名前と識別子

    • N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride
    • 1215341-55-1
    • N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
    • AKOS015845386
    • N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
    • N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride
    • インチ: 1S/C15H22N2.ClH/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13;/h2-6,13-16H,7-11H2,1H3;1H
    • InChIKey: SVVORGFBPBJKGZ-UHFFFAOYSA-N
    • SMILES: N(C1CC2CCC(N2)C1)(C)CC1C=CC=CC=1.Cl

計算された属性

  • 精确分子量: 302.1316542g/mol
  • 同位素质量: 302.1316542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride Security Information

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021804-500mg
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride
1215341-55-1
500mg
3332.0CNY 2021-07-13
TRC
B702208-5mg
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
1215341-55-1
5mg
$ 50.00 2022-06-06
TRC
B702208-10mg
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
1215341-55-1
10mg
$ 65.00 2022-06-06
TRC
B702208-50mg
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
1215341-55-1
50mg
$ 115.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021804-500mg
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride
1215341-55-1
500mg
3332CNY 2021-05-07

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride 関連文献

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochlorideに関する追加情報

Introduction to N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride (CAS No. 1215341-55-1)

N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride, a compound with the CAS number 1215341-55-1, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The structural framework of this molecule features a bicyclic system, specifically an 8-azabicyclo3.2.1octane core, which contributes to its unique chemical properties and biological interactions. The presence of both benzyl and methyl substituents further enhances its pharmacological profile, making it a promising candidate for various medicinal applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The bicyclic structure of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride makes it an attractive scaffold for designing molecules that can interact with specific biological targets. This has led to extensive research into its potential role in treating conditions such as hypertension, depression, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its ability to interact with various enzymes and receptors in the body. The azabicyclo moiety is known to exhibit strong binding affinity for certain neurotransmitter receptors, which could make it effective in modulating neural signaling pathways. Additionally, the hydrochloride salt form enhances its solubility, making it more suitable for formulation into pharmaceutical products.

Recent studies have highlighted the compound's potential in preclinical models as a tool for investigating the mechanisms underlying various diseases. For instance, researchers have explored its effects on serotonin reuptake transporters, suggesting that it may have an antidepressant-like activity. Furthermore, its interaction with calcium channels has been studied in the context of cardiovascular health, indicating a possible role in managing hypertension.

The synthesis of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the benzyl and methyl groups. The final step involves converting the free base into its dihydrochloride salt to improve stability and bioavailability.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies have provided valuable insights into the binding modes and affinity constants, which are crucial for designing more potent derivatives. The use of advanced computational techniques has also helped in predicting potential side effects and optimizing drug-like properties.

The pharmacokinetic profile of N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride is another area of active investigation. Researchers are particularly interested in understanding how quickly the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for determining appropriate dosing regimens and minimizing potential adverse effects.

In conclusion, N-Benzyl-N-methyl-8-azabicyclo3.2.1octan-3-amine Dihydrochloride (CAS No. 1215341-55-1) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological and cardiovascular disorders make it a valuable compound for further study and development.

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